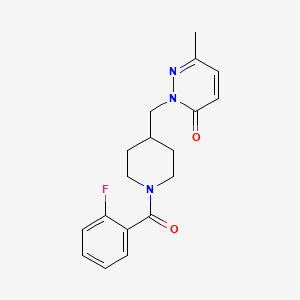

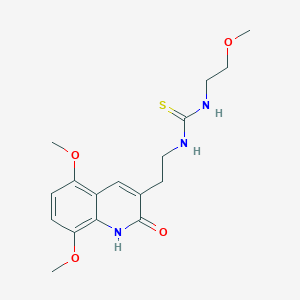

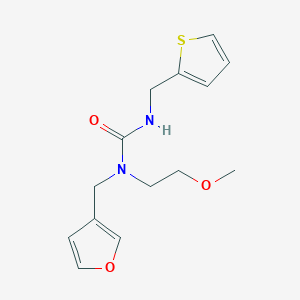

![molecular formula C7H8N2O3 B2473340 3,4-二氢-1H-嘧啶并[6,1-c][1,4]恶嗪-6,8-二酮 CAS No. 1552707-24-0](/img/structure/B2473340.png)

3,4-二氢-1H-嘧啶并[6,1-c][1,4]恶嗪-6,8-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione, also known as barbituric acid, is a heterocyclic organic compound with a wide range of applications in scientific research. It was first synthesized by Adolf von Baeyer in 1864 and has since been extensively studied due to its unique properties and potential applications in various fields.

科学研究应用

多环吡啶酮的合成

- 研究人员已经探索了 3-羟基-3,4-二氢吡啶并[2,1-c][1,4]恶嗪-1,8-二酮的合成。这些分子对于通过恶嗪酮开环转化构建具有生物学意义的多环吡啶酮至关重要。此过程可导致形成具有潜在生物学意义的苯并咪唑稠合吡啶酮 (Viktorova 等,2023)。

环转化中的中间体

- 对嘧啶衍生物和相关化合物的研究已经确定了 1,3-恶嗪-2,4-二酮环转化为嘧啶和吡唑的中间体。该研究有助于理解这些化合物的结构动力学 (Yogo、Hirota 和 Senda,1982)。

β-三羰基化合物的开发

- 已经对使用 2,3-二氢-4-(4-甲氧基苯甲酰)-5-(4-甲氧基苯基)呋喃-2,3-二酮合成新的 β-三羰基化合物进行了研究。这项工作在开发 1,3-恶嗪-2,4(3H)-二酮和嘧啶-4-酮等化合物方面具有重要意义,这些化合物可用于各种化学转化 (Saçmacı 等,2008)。

抗代谢物特性

- 2H-1,3-恶嗪-2,6(3H)-二酮已被确定为核酸嘧啶前体生物合成中的新型抑制剂。这一发现突出了其作为抗代谢物的潜力,抑制大肠杆菌的生长 (Skoda、Flegelová 和 Farkaš,1973)。

杂环骨架的合成

- 有关于通过相关二氧杂戊二酮的重排和环收缩合成 6H-恶唑并[3,2-f]嘧啶-5,7-二酮骨架的研究。此类骨架已针对各种癌细胞系进行了细胞毒性效应测试,表明其在药物化学中的潜力 (Mieczkowski 等,2016)。

电化学行为

- 已经研究了 1,2-二氢哒嗪-3,6-二酮等相关化合物的电化学行为。这项研究对于了解这些化合物在不同条件下的稳定性和反应性至关重要 (Varmaghani 和 Nematollahi,2011)。

作用机制

Target of Action

The primary target of 3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione is Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) . PfDHODH is an enzyme that plays a crucial role in the pyrimidine de novo biosynthesis pathway, which is essential for the growth and survival of Plasmodium falciparum, the parasite responsible for malaria .

Mode of Action

3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione acts as an inhibitor of PfDHODH . It binds to a hydrophobic pocket located at the N-terminus of PfDHODH, where ubiquinone, the natural substrate of the enzyme, binds . This binding inhibits the enzymatic activity of PfDHODH, thereby disrupting the pyrimidine de novo biosynthesis pathway .

Biochemical Pathways

The compound affects the pyrimidine de novo biosynthesis pathway . PfDHODH, the enzyme inhibited by 3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione, catalyzes the oxidation of dihydroorotate to orotate, a key step in this pathway . By inhibiting PfDHODH, the compound disrupts this pathway, leading to a deficiency of pyrimidines, which are essential components of DNA and RNA. This disruption inhibits the growth and proliferation of the malaria parasite .

Result of Action

The inhibition of PfDHODH by 3,4-Dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione leads to a disruption in the pyrimidine de novo biosynthesis pathway . This disruption results in a deficiency of pyrimidines, which are essential for the synthesis of DNA and RNA. Consequently, the growth and proliferation of the malaria parasite are inhibited .

生化分析

Biochemical Properties

It is known that oxazines, the family of compounds to which it belongs, can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Related compounds have been shown to cause a loss in the mitochondrial membrane potential in a concentration-dependent manner, accompanied by the activation of caspase-9 and -3, which cleave PARP-1 .

Molecular Mechanism

Related compounds have been shown to undergo intermolecular cyclization directly to yield intermediate products or via 1,3-dipolar cycloaddition of nitrilimine to the C=S of the compound .

Metabolic Pathways

Related compounds have been shown to be involved in pyrimidine de novo biosynthesis .

属性

IUPAC Name |

3,4-dihydro-1H-pyrimido[6,1-c][1,4]oxazine-6,8-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c10-6-3-5-4-12-2-1-9(5)7(11)8-6/h3H,1-2,4H2,(H,8,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXNPCXTNBUXSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC2=CC(=O)NC(=O)N21 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

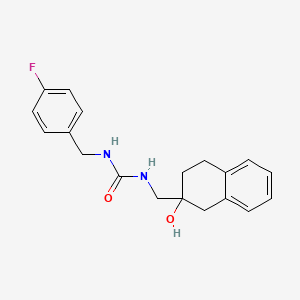

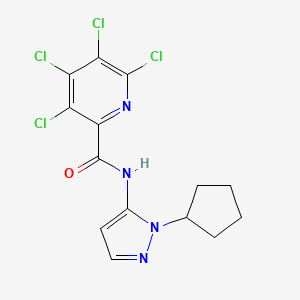

![N-[[5-[(4-bromophenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-4-butoxybenzamide](/img/structure/B2473259.png)

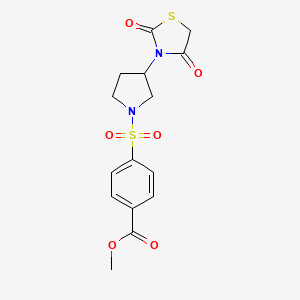

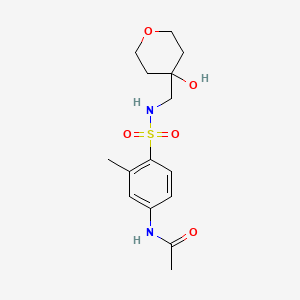

![3-[(4-Fluorophenyl)methyl]-1,6,7-trimethyl-8-(methylpropyl)-1,3,5-trihydro-4-i midazolino[1,2-h]purine-2,4-dione](/img/structure/B2473266.png)

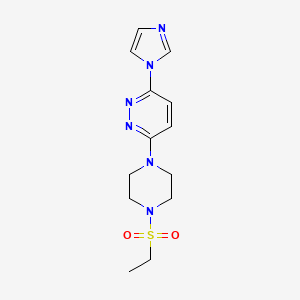

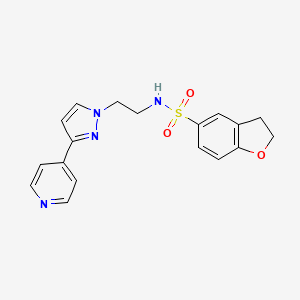

![N-[(2-hydroxyquinolin-4-yl)methyl]-N-methyl-5-(2-nitrophenyl)furan-2-carboxamide](/img/structure/B2473270.png)

![7-methyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B2473275.png)

![N-((6-(4-fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)thiophene-3-carboxamide](/img/structure/B2473276.png)